ATP-Dependent Flippase Substrate Specificity: DLPS vs. DLPC
The human erythrocyte aminophospholipid flippase transports DLPS from the outer to the inner membrane monolayer, whereas dilauroylphosphatidylcholine (DLPC) is not a substrate and remains in the outer leaflet. This functional divergence is evidenced by cell morphology: DLPS-treated erythrocytes convert from echinocytes to stomatocytes (indicative of inner monolayer accumulation), while DLPC-treated cells retain an echinocytic shape [1]. The flippase-dependent translocation of DLPS is inhibited by ATP depletion, vanadate, and sulfhydryl blockers, confirming an active transport mechanism that does not apply to DLPC [2].
| Evidence Dimension | Substrate for aminophospholipid flippase |
|---|---|
| Target Compound Data | Yes; rapid stomatocyte formation (10-20 min) upon translocation to inner monolayer |
| Comparator Or Baseline | DLPC: No; cells remain echinocytic |
| Quantified Difference | DLPS is transported; DLPC is not transported |
| Conditions | Human erythrocytes, 37°C, lipid vesicles (50-200 µM lipid) |
Why This Matters
DLPS is the required lipid for studies of aminophospholipid flippase activity and membrane asymmetry; DLPC cannot substitute.
- [1] Smriti, Nemergut EC, Daleke DL. ATP-dependent transport of phosphatidylserine analogues in human erythrocytes. Biochemistry. 2007;46(8):2249-2259. doi:10.1021/bi061333x View Source
- [2] Daleke DL, Huestis WH. Erythrocyte morphology reflects the transbilayer distribution of incorporated phospholipids. J Cell Biol. 1989;108(4):1375-1385. PMCID: PMC2115501 View Source
